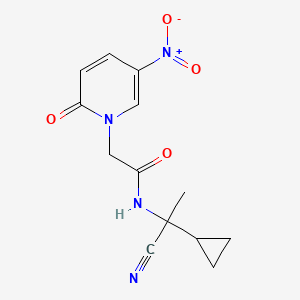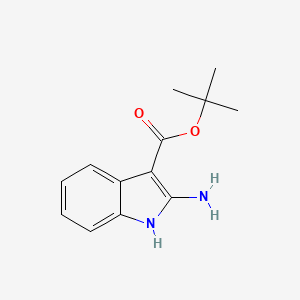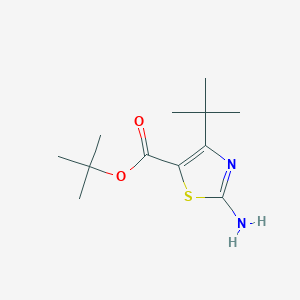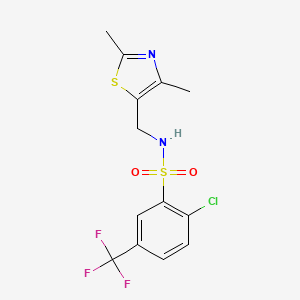
1-(3,4-Dichlorobenzyloxy)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3,4-Dichlorobenzyloxy)urea” is a chemical compound with the molecular formula C8H8Cl2N2O2 . It is a derivative of urea, which is an organic compound that plays a significant role in many biological processes .
Synthesis Analysis
The synthesis of “1-(3,4-Dichlorobenzyloxy)urea” and its derivatives has been a subject of research. For instance, a study on new urea derivatives as potential antimicrobial agents involved the synthesis of such compounds . Another study discussed the synthesis of diaryl ureas from arylamine and triphosgene .Molecular Structure Analysis
The molecular structure of “1-(3,4-Dichlorobenzyloxy)urea” is characterized by its molecular formula C8H8Cl2N2O2 . This information provides insights into the compound’s atomic composition and arrangement.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,4-Dichlorobenzyloxy)urea” include its melting point, boiling point, and density . These properties can provide valuable information about the compound’s behavior under different conditions.Scientific Research Applications
Nature of Urea-Fluoride Interaction
A study by Boiocchi et al. (2004) investigated the interactions between urea derivatives and various anions in solution, highlighting the complex nature of these interactions, particularly with fluoride ions, which can lead to urea deprotonation and subsequent reaction processes (Boiocchi et al., 2004).
Suppression of Dioxin Formation
Research by Kuzuhara et al. (2005) demonstrated the ability of nitrogen-containing compounds, like urea, to suppress the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans during certain synthesis processes, providing a potential method for reducing the environmental impact of these harmful compounds (Kuzuhara et al., 2005).
Photodegradation Studies
Guoguang et al. (2001) conducted a study on the photodegradation of a chlorophenyl urea compound, revealing insights into the degradation pathways and the potential toxicity of the photodegradation products, offering a perspective on environmental considerations related to urea derivatives (Guoguang et al., 2001).
Synthesis and Characterization of Ureas
Asghar et al. (2015) synthesized new urea derivatives incorporating ferrocene, characterized their structure, and studied their DNA binding and antioxidant activities, highlighting the potential for urea derivatives in medicinal chemistry applications (Asghar et al., 2015).
Electrocatalysis and Fuel Cells
Forslund et al. (2016) explored the use of a nickel-based perovskite for urea electrooxidation, demonstrating its potential for enhancing hydrogen production in fuel cells, showcasing an innovative application of urea in energy technology (Forslund et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of [(3,4-dichlorophenyl)methoxy]urea, also known as DCMU, is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .
Mode of Action
DCMU inhibits photosynthesis at the PSII level by blocking electron transfer between the primary electron acceptor Q(A) and the secondary acceptor Q(B) . This interruption of the electron flow from PSII to plastoquinone reduces the plant’s ability to convert light energy into chemical energy .
Pharmacokinetics
The compound is known to be a persistent environmental contaminant , suggesting that it may have low rates of absorption, distribution, metabolism, and excretion in the environment.
Result of Action
The result of DCMU’s action is the inhibition of photosynthesis in plants . This leads to a reduction in the plant’s ability to convert light energy into chemical energy, which can ultimately lead to the death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DCMU. For instance, the compound’s solubility in water is 42 mg/L , which suggests that its efficacy may be influenced by the presence of water in the environment. Additionally, DCMU is a persistent environmental contaminant , indicating that it may remain stable and active in the environment for extended periods.
properties
IUPAC Name |
(3,4-dichlorophenyl)methoxyurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(3-7(6)10)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVWOCCXPDDVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CONC(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyloxy)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913775.png)


![2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2913780.png)


![3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2913787.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2913788.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide](/img/structure/B2913790.png)